molecular formula C11H10BrN3OS B5133141 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B5133141
M. Wt: 312.19 g/mol
InChI Key: DZNCWXVVPGKOGH-UHFFFAOYSA-N
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Description

3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3OS/c1-2-9-14-15-11(17-9)13-10(16)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNCWXVVPGKOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate thiosemicarbazides with brominated aromatic acids under acidic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives, including 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols. Conditions often involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Catalysts like palladium and solvents like toluene are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit DNA replication in cancer cells, thereby preventing their proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the bromo and ethyl groups enhances its reactivity and potential therapeutic applications compared to other thiadiazole derivatives .

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